molecular formula C16H18N4O2 B5168192 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid

2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid

Cat. No. B5168192
M. Wt: 298.34 g/mol
InChI Key: PAUJDBYBTNFQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 by Hanke and colleagues, and since then, it has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme. The compound prevents the transfer of phosphate groups from ATP to the tyrosine residues of the substrate proteins, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and Physiological Effects
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and signaling pathway involved. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cytoskeletal dynamics in cancer cells. In neurons, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to regulate synaptic plasticity and modulate neurotransmitter release. In immune cells, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to inhibit cytokine production and modulate T cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in lab experiments is its high specificity for tyrosine kinases, which allows researchers to selectively target specific signaling pathways without affecting other cellular processes. However, one of the limitations of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research involving 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid. One area of interest is the development of more potent and selective analogs of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid that can be used to target specific tyrosine kinases with higher efficacy. Another area of interest is the use of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in combination with other drugs or therapies to enhance their efficacy or overcome drug resistance. Additionally, the development of novel delivery methods for 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, such as nanoparticles or liposomes, may improve its bioavailability and reduce off-target effects.

Synthesis Methods

The synthesis of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid involves a multi-step process that includes the condensation of 2-aminobenzoic acid with 2-chloropyrimidine, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. The compound has been shown to inhibit the activity of several tyrosine kinases, including Src family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.

properties

IUPAC Name

2-[(2-piperidin-1-ylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(22)12-6-2-3-7-13(12)18-14-8-9-17-16(19-14)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2,(H,21,22)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJDBYBTNFQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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